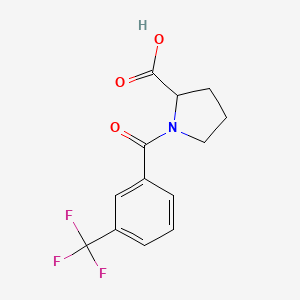

1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a benzoyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzoic acid and pyrrolidine-2-carboxylic acid.

Reaction Conditions: The reaction involves activating the carboxylic acid group of 3-(trifluoromethyl)benzoic acid, followed by coupling with pyrrolidine-2-carboxylic acid. Common activation methods include using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Process Optimization: Continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).

Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophilic substitution reactions can occur, especially on the pyrrolidine ring, using various nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and H₂O₂ (Hydrogen peroxide) are commonly used oxidizing agents.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), and catalytic hydrogenation are typical reduction methods.

Substitution: Nucleophiles like NH₃ (Ammonia) and various alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols and amines.

Substitution Products: Substituted pyrrolidines and benzoyl derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the manufacture of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.

Mécanisme D'action

The mechanism by which 1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

Pathways: The compound may influence pathways related to inflammation, pain, or other physiological processes.

Comparaison Avec Des Composés Similaires

Trifluoromethylbenzoic Acid Derivatives: Compounds with similar structures but different substituents on the benzene ring.

Pyrrolidine-2-carboxylic Acid Derivatives: Compounds with variations in the pyrrolidine ring or different functional groups attached.

Fluorinated Compounds: Other fluorinated compounds with varying degrees of fluorination and different functional groups.

Uniqueness:

Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's chemical stability and biological activity.

Pyrrolidine Ring: The pyrrolidine ring provides a unique scaffold that can interact with biological targets in a specific manner.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid, identified by CAS number 1105055-22-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C13H12F3NO3, with a molecular weight of approximately 287.23 g/mol. This compound incorporates a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by improving their pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Compounds containing trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines. The presence of the pyrrolidine moiety may contribute to interactions with cellular targets, potentially inhibiting tumor growth.

- Anticonvulsant Properties : Similar compounds have shown promise in anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the potency of the compound. Studies indicate that modifications in the aromatic ring and the carboxylic acid functionality can significantly affect biological activity. For instance, variations in substituents on the benzoyl moiety can lead to different levels of receptor affinity and selectivity.

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells. For example, a related compound showed an IC50 value of 1.61 µg/mL against A-431 cell lines, indicating significant cytotoxic potential .

- Neuropharmacological Effects : Research into related pyrrolidine derivatives has revealed anticonvulsant effects in animal models, with some compounds demonstrating efficacy comparable to established medications like phenytoin .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 287.23 g/mol | Varies (typically between 250-300 g/mol) |

| Antitumor IC50 | ~1.61 µg/mL | Often ranges from 0.5 to 5 µg/mL |

| Anticonvulsant Activity | Potentially effective | Established compounds like phenytoin show clear efficacy |

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)benzoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3/c14-13(15,16)9-4-1-3-8(7-9)11(18)17-6-2-5-10(17)12(19)20/h1,3-4,7,10H,2,5-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAYWWPZPIGMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.